molecular formula C18H17NO3 B2785540 N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide CAS No. 1396847-77-0

N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide

Cat. No.: B2785540
CAS No.: 1396847-77-0
M. Wt: 295.338
InChI Key: UCJCXXKWQQCNBM-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide typically involves the reaction of benzofuran-2-carboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential anti-tumor and antibacterial activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation .

Comparison with Similar Compounds

    Benzofuran-2-carboxamide: Shares the benzofuran core structure but lacks the 3-hydroxy-3-phenylpropyl group.

    3-hydroxy-3-phenylpropylamine: Contains the 3-hydroxy-3-phenylpropyl group but lacks the benzofuran core.

Uniqueness: N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide is unique due to the combination of the benzofuran core and the 3-hydroxy-3-phenylpropyl group.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-15(13-6-2-1-3-7-13)10-11-19-18(21)17-12-14-8-4-5-9-16(14)22-17/h1-9,12,15,20H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJCXXKWQQCNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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